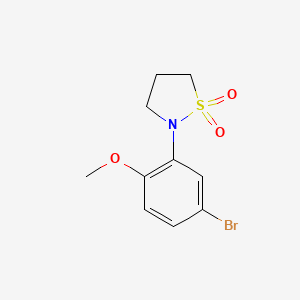
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, also known as Br-OP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Br-OP is a sultam derivative that has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam and its derivatives are of interest due to their unique chemical structures, which make them suitable for a variety of synthetic applications. For example, the synthesis and characterization of organophosphorus compounds, including those related to this compound, have been explored to understand their reactivity and potential applications in organic synthesis (Shabana, Osman, & Atrees, 1993).
Applications in Drug Metabolism
The compound's structural analogues have been studied for their role in drug metabolism. For instance, studies on biaryl-bis-sulfonamide derivatives, which share a similar structural motif with this compound, have revealed their potential as modulators of specific receptors, showcasing the importance of such structures in medicinal chemistry (Zmijewski et al., 2006).
Natural Product Synthesis
The synthesis of bromophenol derivatives from natural sources, such as red algae, which may include compounds structurally related to this compound, has been investigated. These studies contribute to our understanding of natural product chemistry and the potential bioactivity of these compounds (Zhao et al., 2004).
Material Science Applications
Compounds similar to this compound have been utilized in the development of advanced materials, such as regioregular poly(3-hexylthiophene), which finds applications in electronic and photonic devices (Bronstein & Luscombe, 2009).
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKPAEYNBQZNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)
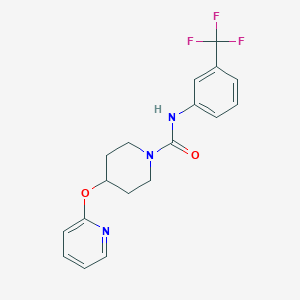
![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)

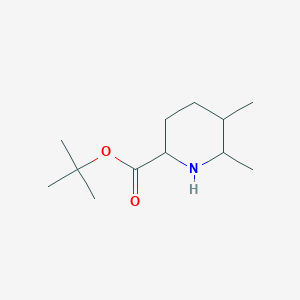
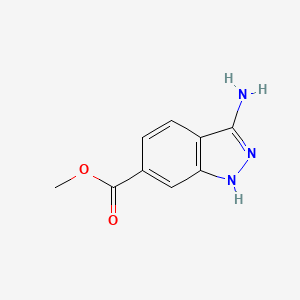
![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde](/img/structure/B2650104.png)
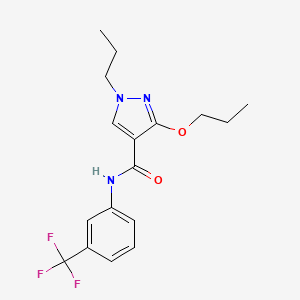
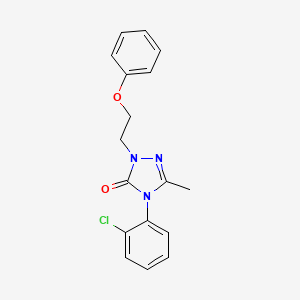
![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)
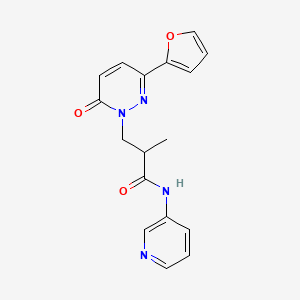
![2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one](/img/structure/B2650112.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2650113.png)
